Cas no 864943-22-6 (864943-22-6)

Bei der Substanz mit der CAS-Nummer 864943-22-6 handelt es sich um ein hochreines, organisches Zwischenprodukt, das vorrangig in der Feinchemie und pharmazeutischen Wirkstoffforschung Anwendung findet. Sein besonderer Vorteil liegt in der ausgeprägten chemischen Stabilität und der definierten reaktiven Funktionalität, die präzise und reproduzierbare Syntheseschritte ermöglicht. Die Verbindung zeichnet sich durch eine hohe Selektivität in Umsetzungen aus, was zu verbesserten Ausbeuten und geringeren Nebenprodukten führt. Aufgrund ihrer spezifischen Molekülstruktur eignet sie sich ideal als Baustein für die Entwicklung komplexerer Moleküle, insbesondere bei der Herstellung von Wirkstoffen mit anspruchsvollen stereochemischen Anforderungen. Die hohe Reinheit gewährleistet zuverlässige Ergebnisse in Downstream-Prozessen.
864943-22-6 structure
864943-22-6 structure
Product Name:864943-22-6
CAS-Nr.:864943-22-6
MF:C48H29O4P
MW:700.715233564377
MDL:MFCD12546016
CID:1851942
PubChem ID:329762222
Update Time:2025-09-27

864943-22-6 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-oxide
    • (R)-3,3′-Bis(9-phenanthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate
    • 1043567-32-3
    • (11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
    • D97768
    • CS-0084541
    • (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
    • 4-hydroxy-2,6-di(phenanthren-9-yl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • DTXSID70470690
    • 10.14272/BVICVEIKBNVROI-UHFFFAOYSA-N.1
    • (11bS)-4-Hydroxy-2,6-di(phenanthren-9-yl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • 13-hydroxy-10,16-bis(phenanthren-9-yl)-12,14-dioxa-13??-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one
    • (S)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
    • doi:10.14272/BVICVEIKBNVROI-UHFFFAOYSA-N.1
    • (11bR)-4-hydroxy-2,6-di(phenanthren-9-yl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • (11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • 864943-22-6
    • (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • CS-0030474
    • (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13$l^{5-phosphapentacyclo[13.8.0.0^{2,11.0^{3,8.0^{18,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
    • D72570
    • MFCD12546016
    • (11Br)-2,6-di-9-phenanthrenyl-4-hydroxy
    • (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
    • 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
    • SCHEMBL4753115
    • MDL: MFCD12546016
    • Inchi: 1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50)
    • InChI-Schlüssel: BVICVEIKBNVROI-UHFFFAOYSA-N
    • Lächelt: O=P1(OC2C(C3C4C(=CC=CC=4)C4C(=CC=CC=4)C=3)=CC3C(C=2C2C(=C(C4C5C(=CC=CC=5)C5C(=CC=CC=5)C=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O

Berechnete Eigenschaften

  • Genaue Masse: 700.18034640g/mol
  • Monoisotopenmasse: 700.18034640g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 53
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 1250
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13.1
  • Topologische Polaroberfläche: 55.8Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 390-400 °C
  • Optische Aktivität: [α]22/D −44.0°, c = 1 in DMSO

864943-22-6 Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Lagerzustand:−20°C

864943-22-6 Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
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864943-22-6
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abcr
AB496729-50 mg
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; .
864943-22-6
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€279.00 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
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864943-22-6 98%
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864943-22-6 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Palladium(0)-catalyzed asymmetric C(sp3)-H arylation using a chiral binol-derived phosphate and an achiral ligand
Yang, Lei; et al, Chemical Science, 2017, 8(2), 1344-1349

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt → 98 °C; 12 h, 98 - 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
2.2 Reagents: Water ;  rt; 5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Referenz
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → 75 °C; 24 h, 75 - 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt → 98 °C; 12 h, 98 - 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
3.2 Reagents: Water ;  rt; 5 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Referenz
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 2 - 3 °C; 3 h, rt; cooled
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  3 min, cooled; 20 h, rt
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → 75 °C; 24 h, 75 - 80 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt → 98 °C; 12 h, 98 - 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
4.2 Reagents: Water ;  rt; 5 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Referenz
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt; 5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Referenz
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, rt; rt → -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, rt → reflux
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, rt; rt → -78 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, rt → reflux
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

864943-22-6 Raw materials

864943-22-6 Preparation Products

864943-22-6 Lieferanten

Amadis Chemical Company Limited
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(CAS:864943-22-6)864943-22-6
Bestellnummer:A1197026
Bestandsstatus:in Stock
Menge:250mg/1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:32
Preis ($):191.0/562.0/1948.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:864943-22-6)864943-22-6
A1197026
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):191.0/562.0/1948.0
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